(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494527
InChI: InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17494527

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1
Standard InChI Key IAGOZPYHBADOEH-JTQLQIEISA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)[C@H](CN)N
Canonical SMILES CC1=CC(=C(C=C1)C)C(CN)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine, denotes its stereochemistry (R-configuration at C1), aromatic substitution pattern (2,5-dimethylphenyl), and dual amine functional groups. The isomeric SMILES string, CC1=CC(=C(C=C1)C)[C@H](CN)N, explicitly encodes its chiral center and substituent arrangement.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
IUPAC Name(1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine
Canonical SMILESCC1=CC(=C(C=C1)C)C(CN)N
PubChem CID66516085

Synthesis and Chiral Resolution

Retrosynthetic Analysis

The synthesis of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine likely proceeds via a two-step strategy:

  • Pinacol Coupling: A ketone or aldehyde precursor undergoes photomediated pinacol coupling to form a vicinal diol.

  • Diol to Diamine Conversion: The diol is transformed into the diamine via ammonolysis or reductive amination.

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/Conditions
1Pinacol CouplingKetone, HCOOK, 365 nm light
2Reductive AminationNH₃, H₂, Catalyst (e.g., Ra-Ni)

Chiral Resolution Techniques

The enantiomeric purity of (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine can be achieved through chiral tartaric acid resolution, a method demonstrated for analogous diamines . For instance, racemic 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine is treated with L-(+)-tartaric acid in ethanol, yielding diastereomeric salts that are separated via recrystallization. The (S,S)-enantiomer is recovered with 42% yield and an optical rotation of [α]D²⁰ = -54.9°, while the (R,R)-enantiomer exhibits [α]D²⁰ = +54.1° .

Chemical Reactivity and Functionalization

Amine Reactivity

The primary and secondary amine groups in (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine enable diverse derivatization:

  • Schiff Base Formation: Reaction with aldehydes or ketones yields imine ligands for coordination chemistry.

  • Acylation: Treatment with acyl chlorides forms amides, enhancing stability for pharmaceutical applications.

Catalytic Applications

Chiral diamines are pivotal in asymmetric catalysis. For example, (R,R)-1,2-diaminocyclohexane derivatives serve as ligands in enantioselective hydrogenation . By analogy, (1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine could coordinate transition metals (e.g., Ru, Rh) to catalyze reactions such as ketone reductions or allylic aminations.

Industrial and Research Applications

Polymer Chemistry

Diamines are key monomers for polyurethanes and epoxies. The rigidity of the 2,5-dimethylphenyl group in (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine could impart thermal stability to resulting polymers, making them suitable for high-performance coatings.

Analytical Chemistry

As a chiral stationary phase (CSP) precursor, this diamine could be grafted onto silica gel for enantiomer separation in HPLC. Similar diamines achieve resolution factors (α) > 1.5 for amino acid derivatives .

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